molecular formula C15H16N2O3 B5679310 2-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)acetamide

2-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B5679310
M. Wt: 272.30 g/mol
InChI Key: HGWPZBQLJMURMC-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)acetamide is an organic compound that features a methoxyphenoxy group and a pyridinylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyphenol and 2-chloromethylpyridine.

    Formation of Intermediate: 2-methoxyphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-methoxyphenoxy)acetyl chloride.

    Final Product Formation: The intermediate is then reacted with 2-chloromethylpyridine in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products

    Oxidation: 2-(2-hydroxyphenoxy)-N-(pyridin-2-ylmethyl)acetamide.

    Reduction: 2-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)ethylamine.

    Substitution: 2-(2-ethoxyphenoxy)-N-(pyridin-2-ylmethyl)acetamide.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: It may serve as a ligand in the study of enzyme-substrate interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The methoxyphenoxy and pyridinylmethyl groups can interact with the active site of enzymes or binding pockets of receptors, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

    2-(2-hydroxyphenoxy)-N-(pyridin-2-ylmethyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(2-ethoxyphenoxy)-N-(pyridin-2-ylmethyl)acetamide: Similar structure but with an ethoxy group instead of a methoxy group.

    2-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)ethylamine: Similar structure but with an ethylamine group instead of an acetamide group.

Uniqueness

2-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)acetamide is unique due to the presence of both methoxyphenoxy and pyridinylmethyl groups, which can confer specific chemical and biological properties

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-13-7-2-3-8-14(13)20-11-15(18)17-10-12-6-4-5-9-16-12/h2-9H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWPZBQLJMURMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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